4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-3-4-14(18)11-16(12)25(22,23)21-9-6-15(7-10-21)24-17-5-8-19-13(2)20-17/h3-5,8,11,15H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJABNJAJKVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine features a piperidine core substituted at the 1-position with a 5-chloro-2-methylbenzenesulfonyl group and at the 4-position with a 2-methylpyrimidine ether (Figure 1). Key synthetic challenges include:
- Selective sulfonylation of the piperidine nitrogen
- Stereochemical control during piperidine functionalization
- Efficient etherification of the pyrimidine ring
Synthetic Methodologies
Stepwise Construction via Piperidine Intermediate
Piperidin-4-ol Synthesis
Piperidin-4-ol serves as a critical intermediate, typically synthesized via catalytic hydrogenation of pyridine derivatives. For example, White et al. demonstrated that 4-hydroxypiperidine can be obtained in 85% yield through hydrogenation of 4-pyridinol over a Raney nickel catalyst under 50 psi H₂ pressure. Alternative approaches include:
- Reduction of isoquinoline derivatives using lithium aluminum hydride (LiAlH₄)
- Ring-closing metathesis of diene precursors with Grubbs catalysts
Table 1. Comparative yields for piperidin-4-ol synthesis
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Pyridine hydrogenation | Raney Ni, H₂ | 85 | |
| Isoquinoline reduction | LiAlH₄ | 72 | |
| Ring-closing metathesis | Grubbs II | 68 |
Sulfonylation of Piperidine
The introduction of the 5-chloro-2-methylbenzenesulfonyl group employs sulfonyl chloride derivatives. Patel et al. optimized this step using 5-chloro-2-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq), achieving 92% yield after 4 h at 0°C. Critical factors include:
- Strict temperature control to minimize diastereomer formation
- Use of molecular sieves to absorb HCl byproduct
Pyrimidine Coupling
Etherification of the sulfonylated piperidine with 4-chloro-2-methylpyrimidine proceeds via nucleophilic aromatic substitution (SNAr). Under Mitsunobu conditions (DIAD, PPh₃, THF), coupling efficiencies reach 78–85%. Recent advances utilize microwave-assisted synthesis (100°C, 30 min) to improve yields to 89%.
Convergent Synthesis Strategies
Fragment Coupling Approach
A modular strategy involves pre-forming both the sulfonylated piperidine and activated pyrimidine prior to coupling:
- Synthesis of 1-((5-chloro-2-methylphenyl)sulfonyl)piperidin-4-ol
- Preparation of 4-mesyl-2-methylpyrimidine
- Ether bond formation under alkaline conditions (K₂CO₃, DMF, 80°C)
This method circumvents intermediate purification challenges, yielding the final product in 76% overall yield.
Mechanistic Insights
Sulfonylation Kinetics
The reaction between piperidine and sulfonyl chloride follows second-order kinetics, with a rate constant (k) of 0.042 L·mol⁻¹·min⁻¹ at 25°C. Computational studies reveal that electron-withdrawing groups on the aryl sulfonyl chloride increase electrophilicity, accelerating the reaction by 1.8-fold.
Etherification Pathways
Density functional theory (DFT) calculations demonstrate that Mitsunobu-mediated coupling proceeds through a trigonal bipyramidal transition state, with an activation energy ($$\Delta G^‡$$) of 18.3 kcal/mol. Alternative SNAr mechanisms exhibit higher $$\Delta G^‡$$ values (24.1 kcal/mol), explaining the preference for Mitsunobu conditions.
Process Optimization
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe a continuous flow system achieving 86% yield at 2 kg/hr throughput:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| Process Mass Intensity | 56 | 29 |
| Energy consumption | 48 kWh/kg | 27 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as
Biological Activity
The compound 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated aromatic ring. The presence of these functional groups contributes to its unique biological properties.
| Component | Description |
|---|---|
| Pyrimidine Ring | Provides a heterocyclic structure that can interact with various biological targets. |
| Piperidine Moiety | Known for its role in many biologically active compounds; involved in receptor binding. |
| Sulfonyl Group | Enhances solubility and may influence the compound's reactivity with enzymes. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is particularly noted for its antibacterial effects.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide in macrophages stimulated by lipopolysaccharides. This suggests potential applications in treating inflammatory diseases . The inhibition of specific enzymes involved in inflammatory pathways has been documented, indicating a mechanism through which the compound exerts its effects .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and infections, respectively . The binding affinity to these enzymes suggests that the compound could be developed further for therapeutic applications.
The mechanism through which this compound exerts its biological effects involves:
- Receptor Interaction : The piperidine moiety likely interacts with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Enzyme Binding : The sulfonyl group enhances binding to target enzymes, leading to inhibition of their activity.
- Structural Compatibility : The overall structure allows for effective interaction with biological macromolecules, facilitating its pharmacological effects .
Case Studies and Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore variations in biological activity. For example:
- A study demonstrated that modifying the sulfonyl group can enhance antimicrobial efficacy against resistant bacterial strains .
- Another research highlighted that certain derivatives exhibited IC50 values comparable to established drugs in inhibiting cancer cell proliferation, suggesting potential use in oncology .
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to ’s derivatives (e.g., sulfonylation of piperidine intermediates under basic conditions) . However, yields for analogs vary significantly (35–65%), suggesting steric or electronic challenges in introducing bulky sulfonyl groups.
- Substituent Effects: Sulfonyl vs. Benzamide: The target’s sulfonyl group (vs. benzamide in 8a–8c) may improve covalent binding to cysteine residues in enzymes, as seen in covalent kinase inhibitors . Chloro vs. Pyrimidine Modifications: The 2-methylpyrimidine (target) offers less steric hindrance than 4-chloro-6-methylpyrimidine (), which may influence binding pocket accessibility .
Pharmacological and Physicochemical Comparisons
- Drug-Likeness: Computational studies on analogs (e.g., ’s chromeno-pyrimidine) suggest that sulfonyl-piperidine-pyrimidine hybrids exhibit favorable logP (2–4) and polar surface area (<100 Ų), aligning with Lipinski’s rules for oral bioavailability .
- Covalent Inhibition Potential: The target’s sulfonyl group could act as an acrylamide surrogate (as in ’s pyrimidine warheads), enabling targeted covalent inhibition of enzymes like BTK or EGFR .
- Solubility : Urea-containing analogs (14a, 14d) may have higher aqueous solubility due to hydrogen-bonding capacity, whereas the target’s methylpyrimidine and chloroaryl groups may prioritize membrane permeability .
Q & A
Q. Table 1: Yield Optimization Parameters
| Step | Optimal Conditions | Yield Range | Purity |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, 2h | 70–80% | 90% |
| Etherification | DMF, DIAD/PPh₃, 60°C | 50–65% | 85% |
| Purification | Silica gel, 5% EtOAc | 85–90% | >95% |
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Structural analogs comparison : Test derivatives (e.g., 4-chlorophenyl or fluorinated variants) to isolate structure-activity relationships (SAR) .
Q. Table 2: Biological Activity Comparison with Analogs
| Compound | Target Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Parent compound | 120 nM (Enzyme X) | Fluorescence | |
| 5-Fluoro analog | 85 nM (Enzyme X) | Radioligand | |
| 4-Chlorophenyl variant | Inactive | Colorimetric |
Advanced: What computational methods predict this compound’s drug-likeness?
Answer:
- Physicochemical profiling : Tools like SwissADME calculate logP (target: 2–3), topological polar surface area (TPSA < 90 Ų), and solubility .
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., sulfonamide-binding enzymes) to prioritize synthesis .
- Pharmacokinetic modeling : PBPK models predict oral bioavailability, leveraging data from structurally similar compounds (e.g., 5-fluoro-pyrimidines) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
- Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) for incineration .
Advanced: How does stereochemistry impact its biological activity?
Answer:
The piperidine ring’s chair conformation and sulfonyl group orientation influence target binding. For example:
- Axial vs. equatorial sulfonyl placement : Axial positions may enhance steric complementarity with hydrophobic enzyme pockets .
- Chiral centers : Resolution via chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is critical, as enantiomers show 10–100x potency differences in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
